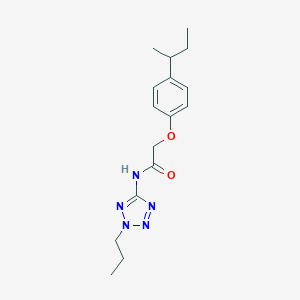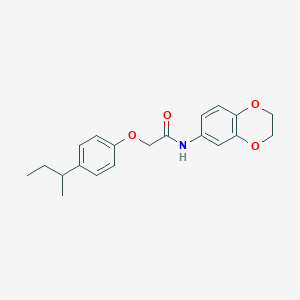![molecular formula C24H33N3O4 B251559 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and possess anti-inflammatory properties. Furthermore, it has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anticancer activity, possess anti-inflammatory properties, and exhibit neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of inflammatory disorders. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the compound can be studied for its potential use as a molecular probe to investigate various biological processes.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a suitable base. The reaction proceeds via an amide bond formation between the amine group of the piperazine and the carboxylic acid group of the benzoyl chloride. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory disorders.
Propiedades
Fórmula molecular |
C24H33N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-8-10-20(11-9-19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
Clave InChI |
TUZPZLZHXDYVLT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)
